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Compound of Interest

Compound Name: Fluvoxamine, (Z)-

Cat. No.: B1238741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of the (Z)-isomer of Fluvoxamine. Fluvoxamine, a well-established selective

serotonin reuptake inhibitor (SSRI), exists as two geometric isomers, (E) and (Z), at the oxime

ether linkage. The pharmacologically active and marketed form is the (E)-isomer. The (Z)-

isomer is typically considered a process impurity or a potential photodegradation product and is

known to be pharmacologically less active.[1] A thorough understanding of its physicochemical

characteristics is crucial for impurity profiling, stability studies, and analytical method

development in the pharmaceutical industry.

Data Presentation: Physicochemical Properties
The quantitative physicochemical data for the (Z)-isomer of Fluvoxamine are summarized in the

table below. It is important to note that as an impurity, experimentally determined data for the

(Z)-isomer is limited in publicly available literature. Therefore, some values are predicted based

on computational models, while others are inferred from the properties of the main (E)-isomer

due to structural similarity.
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Property Value Source

IUPAC Name

2-[(Z)-[5-methoxy-1-[4-

(trifluoromethyl)phenyl]pentylid

ene]amino]oxyethanamine

[2]

Chemical Formula C₁₅H₂₁F₃N₂O₂ [2][3]

Molecular Weight 318.33 g/mol [2]

Appearance Pale Yellow Thick Oil to Solid

Melting Point

No definitive data available.

The maleate salt of the (E)-

isomer melts at 120-122 °C.

Boiling Point
Data not available (likely to

decompose upon heating).

Water Solubility

Predicted: 0.00734 mg/mL (for

Fluvoxamine free base). The

(E)-isomer maleate salt is

sparingly soluble in water.

pKa (Strongest Basic) Predicted: 8.86

LogP (Octanol/Water) 3.2 (Isomer unspecified)

Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below.

These represent standard pharmaceutical industry practices.

Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for melting range

determination.

Sample Preparation: The substance is finely powdered and dried in a vacuum desiccator

over a suitable drying agent for 24 hours.
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Capillary Loading: A sufficient amount of the dried powder is introduced into a capillary tube

(0.8-1.2 mm internal diameter) to form a compact column of 2.5-3.5 mm in height.

Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.

Heating: The apparatus is heated at a steady rate. Initially, the temperature is raised quickly

to about 10 °C below the expected melting point.

Determination: The heating rate is then reduced to approximately 1 °C per minute. The

melting range is recorded from the temperature at which the substance first begins to

collapse or liquefy to the temperature at which it is completely liquid.

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a

compound.

Preparation of Saturated Solution: An excess amount of the solid (Z)-isomer is added to a

known volume of purified water or a relevant buffer (e.g., PBS, pH 7.4) in a sealed glass

flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C)

for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the

dissolved and undissolved solute.

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved

solid is then removed from the saturated solution by centrifugation and subsequent filtration

through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).

Quantification: The concentration of the (Z)-isomer in the clear filtrate is determined using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection. A calibration curve is prepared using standard solutions of the compound at

known concentrations for accurate quantification.

Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature

and pH.
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pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of

ionizable compounds.

Sample Preparation: A precise amount of the (Z)-isomer is dissolved in a suitable solvent

(e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known

concentration (e.g., 1 mM).

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer. The ionic strength is kept constant using a background

electrolyte like KCl.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant

is added in small, precise increments.

Data Collection: The pH of the solution is recorded after each addition of titrant, once the

reading has stabilized.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of this curve, which corresponds to

the pH at which 50% of the compound is ionized.

LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

commonly determined using the shake-flask method.

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are shaken

together for 24 hours to ensure mutual saturation. The two phases are then separated.

Partitioning: A known amount of the (Z)-isomer is dissolved in one of the phases (typically

the one in which it is more soluble). This solution is then mixed with a known volume of the

other phase in a sealed container.

Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium

is reached (typically for several hours).
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Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous layers.

Quantification: A sample is carefully taken from each phase, and the concentration of the (Z)-

isomer is determined using a suitable analytical technique like HPLC-UV or LC-MS.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-

10 logarithm of this value.

Signaling Pathways and Mechanism of Action
While the (Z)-isomer is considered largely inactive, the primary and secondary signaling

pathways of Fluvoxamine ((E)-isomer) are well-characterized and provide context for its

pharmacological profile.

Primary Mechanism: Serotonin Transporter (SERT)
Inhibition
Fluvoxamine's primary therapeutic effect is derived from its high affinity for the serotonin

transporter (SERT), a protein located on the presynaptic membrane of serotonergic neurons.

By binding to and inhibiting SERT, Fluvoxamine blocks the reuptake of serotonin (5-HT) from

the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of

serotonin in the synapse, enhancing its availability to bind to postsynaptic 5-HT receptors and

thereby augmenting serotonergic neurotransmission.
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Fluvoxamine's inhibition of the Serotonin Transporter (SERT).

Secondary Mechanism: Sigma-1 Receptor (σ1R)
Agonism
Fluvoxamine is also a potent agonist at the sigma-1 receptor (σ1R), a unique intracellular

chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.

This interaction is distinct from its SSRI activity and is thought to contribute to its anxiolytic and

potential neuroprotective effects. σ1R agonism by fluvoxamine modulates several intracellular

signaling pathways, including those involving inositol trisphosphate (IP₃) receptors, and can

influence neuronal plasticity and cellular stress responses. Activation of σ1R can lead to the

potentiation of nerve growth factor (NGF)-induced neurite outgrowth through cascades

involving PLC-γ, PI3K, and MAPK pathways.
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Fluvoxamine's agonism at the Sigma-1 Receptor and downstream signaling.

Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for a

specific receptor or transporter.
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Generalized workflow for a radioligand binding assay.

This assay involves incubating a preparation of cell membranes containing the target of interest

(e.g., SERT) with a radiolabeled ligand that is known to bind to the target. The unlabeled test

compound (Fluvoxamine) is added at various concentrations to compete with the radioligand

for binding. After incubation, the bound radioligand is separated from the unbound radioligand

by rapid filtration. The amount of radioactivity trapped on the filter, which corresponds to the

amount of bound radioligand, is then measured. By analyzing the displacement of the

radioligand by the test compound, the inhibitory concentration (IC₅₀) and the binding affinity (Ki)

can be calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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